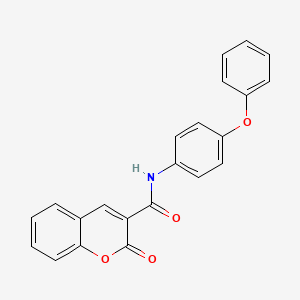

2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide

Description

2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide (molecular formula: C₂₆H₂₄N₂O₄) is a coumarin-derived compound featuring a 2-oxo-2H-chromene core with a carboxamide substituent at position 2. The carboxamide group is linked to a 4-phenoxyphenyl moiety, which confers distinct electronic and steric properties.

Properties

IUPAC Name |

2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO4/c24-21(19-14-15-6-4-5-9-20(15)27-22(19)25)23-16-10-12-18(13-11-16)26-17-7-2-1-3-8-17/h1-14H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRFCVJGEPFLCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide typically involves the condensation of 4-phenoxyaniline with 3-formylchromone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Halides or amines in the presence of a suitable catalyst such as palladium or copper.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, substituted amines.

Scientific Research Applications

2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent. It has shown promise in inhibiting the activity of certain enzymes and proteins involved in inflammatory pathways.

Medicine: Explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to and inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

Pathways Involved: It can modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, leading to reduced expression of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

- Structure: The carboxamide group is attached to a 4-methoxyphenethyl chain instead of 4-phenoxyphenyl.

- Key Differences: Electronic Effects: The methoxy group (-OCH₃) is electron-donating, enhancing solubility in polar solvents compared to the phenoxy group (-OPh), which is bulkier and more lipophilic. Synthesis: Synthesized via condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with 4-methoxyphenethylamine, yielding 86% purity .

- Applications : Primarily studied for its crystallographic properties rather than bioactivity.

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide

- Structure : Features a sulfamoyl (-SO₂NH₂) substituent on the phenyl ring.

- Synthesis: Prepared via two routes: (1) condensation with 4-sulfamoylaniline in acetic acid (Method A) or (2) hydrolysis of iminochromene derivatives (Method B), achieving 86% yield and a melting point >300°C .

- Applications : Investigated for antimicrobial and enzyme inhibition properties.

Modifications to the Carboxamide Linker

Coumarin–BMT Hybrid (7a)

- Structure: The carboxamide is linked to a pentyl chain bearing a methanoacridine group.

- Key Differences :

- Applications : Targeted for Alzheimer’s disease therapy.

2-Oxo-N-((2-(pyrrolidin-1-yl)ethyl)carbamothioyl)-2H-chromene-3-carboxamide (e11)

- Structure : Incorporates a thiourea linker between the coumarin core and a pyrrolidinylethyl group.

- Key Differences :

- Applications: Potential anticancer agent targeting hypoxic tumors.

Pyridyl-Substituted Coumarin Carboxamides (2a–c)

- Structure : Carboxamide linked to pyridyl, pyridylmethyl, or pyridylethyl groups.

- Key Differences :

- Applications : Used in environmental monitoring of heavy metals.

7-(Diethylamino)-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide

- Structure: Includes a diethylamino group at position 7 of the coumarin core.

- Key Differences: Electronic Effects: The diethylamino group (-N(Et)₂) acts as an electron donor, red-shifting fluorescence emission compared to non-substituted analogs .

- Applications : Explored as a fluorescent probe in cellular imaging.

Comparative Data Table

Biological Activity

2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its anti-inflammatory, antioxidant, and anticancer properties. The data is compiled from diverse sources, including recent studies and reviews.

Chemical Structure and Properties

The molecular formula of this compound is C19H17NO3, with a molecular weight of approximately 305.35 g/mol. The structure features a chromene core substituted with a phenoxy group and a carboxamide functional group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in the inflammatory response.

- Signaling Pathways : It modulates the nuclear factor-kappa B (NF-κB) pathway, leading to reduced expression of pro-inflammatory cytokines.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce inflammation in various models by inhibiting key enzymes involved in inflammatory pathways.

Table 1: Summary of Anti-inflammatory Studies

| Study Reference | Model Used | Key Findings |

|---|---|---|

| In vitro | Inhibition of COX and LOX activities. | |

| Animal model | Reduced edema and inflammatory markers. |

Antioxidant Activity

The compound also demonstrates antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. It scavenges free radicals and enhances the body's antioxidant defenses.

Table 2: Antioxidant Activity Assessment

| Study Reference | Method Used | Results |

|---|---|---|

| DPPH assay | Significant reduction in DPPH radical levels. | |

| ABTS assay | High scavenging activity compared to controls. |

Anticancer Properties

Emerging evidence suggests that this compound has anticancer potential. It induces apoptosis in various cancer cell lines and inhibits tumor growth.

Table 3: Anticancer Activity Overview

| Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15 | Induction of apoptosis | |

| HeLa | 20 | Cell cycle arrest |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells, suggesting its role as a potential chemotherapeutic agent.

- Animal Model for Inflammation : In an animal model of inflammation, administration of the compound led to marked reductions in paw edema and inflammatory cytokine levels, showcasing its anti-inflammatory efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.